molecular formula C14H9Cl3N4O B13952697 2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol

2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol

Cat. No.: B13952697
M. Wt: 355.6 g/mol
InChI Key: BVSRMHRPTLJGNR-UHFFFAOYSA-N
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Description

2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate followed by cyclization with phosphorus oxychloride can yield the desired triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorophenol: Shares the phenolic and amino groups but lacks the triazole ring.

    1,2,3-Triazole derivatives: Similar triazole ring structure but different substituents.

Uniqueness

What sets 2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9Cl3N4O

Molecular Weight

355.6 g/mol

IUPAC Name

2-[5-amino-1-(2,4-dichlorophenyl)triazol-4-yl]-4-chlorophenol

InChI

InChI=1S/C14H9Cl3N4O/c15-7-2-4-12(22)9(5-7)13-14(18)21(20-19-13)11-3-1-8(16)6-10(11)17/h1-6,22H,18H2

InChI Key

BVSRMHRPTLJGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=C(N=N2)C3=C(C=CC(=C3)Cl)O)N

Origin of Product

United States

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